molecular formula C16H18FNS B2943979 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine CAS No. 1421584-50-0

1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2943979
CAS No.: 1421584-50-0
M. Wt: 275.39
InChI Key: VOPXMOXKPVKPIM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine is a useful research compound. Its molecular formula is C16H18FNS and its molecular weight is 275.39. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Tuberculosis Treatment A notable application of compounds structurally related to "1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine" is in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, developed through molecular hybridization, have shown promising activity against Mycobacterium tuberculosis, demonstrating their potential as antituberculosis agents without cytotoxicity at relevant concentrations (Jeankumar et al., 2013).

Neuroleptic Activities Another research domain is the development of neuroleptic agents. Piperidine derivatives, including those with a 4-fluorobenzyl substitution, have been synthesized and evaluated for their neuroleptic activities, showing comparable effects to established medications like haloperidol. These findings underline the compounds' relevance in addressing central nervous system disorders (Sato et al., 1978).

Corrosion Inhibition for Iron Research has also extended into the field of materials science, where piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations suggest these compounds can effectively protect iron surfaces from corrosion, offering insights into their application in industrial settings (Kaya et al., 2016).

Sigma Receptor Ligands The exploration of sigma receptor ligands for potential therapeutic applications has also been a significant area of study. Thiophene bioisosteres of spirocyclic sigma receptor ligands have demonstrated high affinity and selectivity, indicating their potential in developing treatments for diseases modulated by sigma receptors (Oberdorf et al., 2008).

Synthesis for Curcumin Analogs Additionally, the synthesis of analogs of cytotoxic compounds involving piperidine rings, such as those related to curcumin, has shown potential in creating more efficacious compounds. These synthesized compounds, characterized by various spectroscopic techniques, open avenues for developing new therapeutic agents (Lagisetty et al., 2009).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNS/c17-15-5-3-13(4-6-15)12-18-9-7-14(8-10-18)16-2-1-11-19-16/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPXMOXKPVKPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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